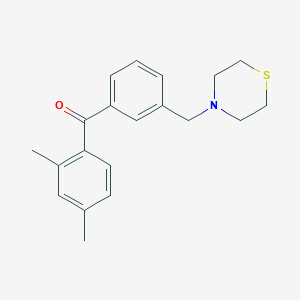

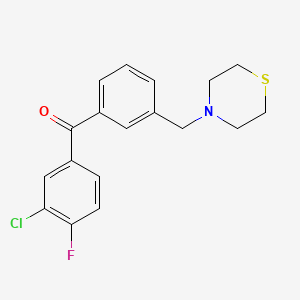

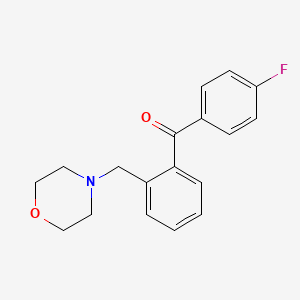

4'-Fluoro-2-morpholinomethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

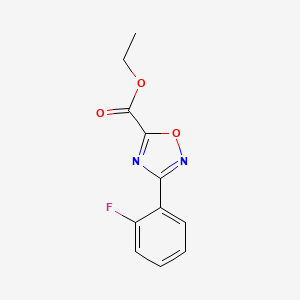

The synthesis of various derivatives of 4'-Fluoro-2-morpholinomethylbenzophenone and related compounds has been extensively studied. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, indicating its potential as a hepatitis B inhibitor . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate compound, with the molecular structures confirmed by various spectroscopic methods . Other studies have reported the synthesis of compounds like 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides using Grignard reagents , and the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine through refluxing .

Molecular Structure Analysis

The molecular structures of these compounds have been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups. For example, the compound from paper exists in a monoclinic P21/c space group, while the compound from paper crystallizes in the monoclinic system in space group P21/n. The molecular structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed to belong to the monoclinic system with specific lattice parameters . These analyses are crucial for understanding the spatial arrangement and potential reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various biological contexts. For instance, the compound synthesized in paper demonstrated nanomolar inhibitory activity against the hepatitis B virus. The derivatives synthesized in paper were tested for antibacterial and antifungal activities, showing moderate in vitro activities. Moreover, the compounds from paper were identified as potent apoptosis inducers in Spodoptera frugiperda (Sf9) cells, suggesting their potential as new apoptosis inducers.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as antioxidant activity, have been studied. The tertiary aminoalcohols synthesized in paper exhibited antioxidant activity, which was influenced by the length of the alkyl chain. The antibacterial, antifungal, and antitumor activities of these compounds have also been evaluated, with some showing significant biological activity . The stability of these molecules in the solid state has been attributed to intermolecular interactions, as analyzed through Hirshfeld surface analysis .

Aplicaciones Científicas De Investigación

Chemical Interactions and Molecular Analysis

- The derivatives of 1,2,4-triazoles, including a fluoro derivative similar to 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and characterized for their intermolecular interactions. These studies provide insights into the nature of lp⋯π interactions, crucial for understanding molecular behavior in various chemical contexts (Shukla et al., 2014).

Synthesis and Characterization for Biological Activity

- Compounds structurally similar to 4'-Fluoro-2-morpholinomethylbenzophenone have been synthesized and characterized for their biological activities, including antimicrobial and antioxidant properties. These studies demonstrate the potential of such compounds in therapeutic applications (Mamatha S.V et al., 2019).

Pharmaceutical Compound Analysis

- A pharmaceutical compound with similarities to 4'-Fluoro-2-morpholinomethylbenzophenone has been synthesized, showcasing its potential as a molecular probe in pharmaceutical research. The study also examined its interaction with beta-cyclodextrin, highlighting its versatility in drug formulation (Tang et al., 2004).

Antimicrobial Activity

- Derivatives of 4'-Fluoro-2-morpholinomethylbenzophenone have demonstrated significant antimicrobial activity. Such studies contribute to the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Janakiramudu et al., 2017).

Cellular Toxicity and Apoptosis Induction

- Research on compounds structurally related to 4'-Fluoro-2-morpholinomethylbenzophenone has shown their potential to induce apoptosis in cells. This is significant for cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy (Zhang et al., 2012).

Antimycobacterial Activity

- Synthesized fluorinated compounds related to 4'-Fluoro-2-morpholinomethylbenzophenone have shown promising antimycobacterial activity. This finding is crucial for developing new treatments for mycobacterial infections, such as tuberculosis (Sathe et al., 2011).

Hydrogen-Bond Basicity Research

- The hydrogen-bond basicity of secondary amines, including those similar to 4'-Fluoro-2-morpholinomethylbenzophenone, has been studied. This research is fundamental in understanding hydrogen bonding in various chemical and biological processes (Graton et al., 2001).

Polymer Science and Engineering

- Fluorinated phthalazinone monomers, like 4'-Fluoro-2-morpholinomethylbenzophenone, have been synthesized and studied for their application in high-performance polymers. This research is significant for the development of advanced materials in engineering and technology (Xiao et al., 2003).

Optimization of Pharmaceutical Production Processes

- The continuous production of a key intermediate, structurally related to 4'-Fluoro-2-morpholinomethylbenzophenone, for synthesizing Linezolid, a critical pharmaceutical compound, has been studied. This research contributes to the optimization of drug manufacturing processes (Pereira et al., 2021).

Medicinal Chemistry and Drug Development

- Studies on analogues of amodiaquine, including compounds with structural similarities to 4'-Fluoro-2-morpholinomethylbenzophenone, have led to the identification of potential back-up compounds for N-tert-butyl isoquine, contributing to the field of antimalarial drug development (O’Neill et al., 2009).

Propiedades

IUPAC Name |

(4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUERTKMPLBNDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643539 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-morpholinomethylbenzophenone | |

CAS RN |

24088-68-4 |

Source

|

| Record name | (4-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)